[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol
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Overview
Description
[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol is a bicyclic compound with a nitrogen atom incorporated into its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize [Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the treatment of exo-2,3-epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides with lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic and polycyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of [Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have various biological activities.
3-azabicyclo[3.1.1]heptane: This compound mimics the fragment of meta-substituted benzenes in biologically active compounds.
Uniqueness
[Exo-2-azabicyclo[221]heptan-6-yl]methanol is unique due to its specific bicyclic structure with a nitrogen atom, which provides distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1S,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-7(6)8-3-5/h5-9H,1-4H2/t5-,6+,7-/m0/s1 |
InChI Key |
DIXGSRIMRRJXGG-XVMARJQXSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@H]1CO)NC2 |
Canonical SMILES |
C1C2CC(C1CO)NC2 |
Origin of Product |
United States |
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